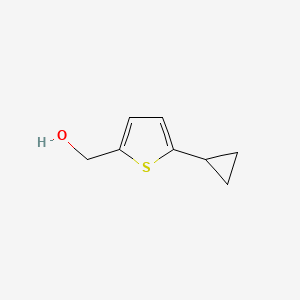

2-(Cyclopropyl)-5-(hydroxymethyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. ontosight.ai Its unique electronic properties and reactivity make it a valuable scaffold in a multitude of chemical disciplines. ontosight.ai

In the realm of medicinal chemistry, the thiophene nucleus is recognized as a "privileged scaffold". nist.govontosight.ai This term denotes a molecular framework that is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. ontosight.ai The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in a biologically active compound without a significant loss of activity. chemnet.comsigmaaldrich.com This property is advantageous in drug design, allowing for the modulation of a molecule's physicochemical properties.

The significance of thiophene is underscored by its presence in numerous FDA-approved drugs, where it contributes to their therapeutic effects. nist.gov Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nist.gov

The versatility of the thiophene ring is further enhanced by the ease with which it can be substituted at various positions, allowing for the fine-tuning of its electronic and steric properties. Substituted thiophenes are not only crucial in medicinal chemistry but also play a significant role in materials science. ontosight.ai For instance, polymers derived from substituted thiophenes, such as polythiophene, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com

The nature and position of the substituents on the thiophene ring can dramatically influence the compound's reactivity and biological activity. nist.gov This principle is fundamental to the rational design of new molecules with desired functions, including the subject of this article, 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene.

Structural and Functional Relevance of Cyclopropyl (B3062369) Moieties

The cyclopropyl group, a three-membered carbon ring, is another structural feature that imparts unique and valuable properties to a molecule.

From a structural standpoint, the rigidity of the cyclopropyl ring can be a powerful tool in medicinal chemistry. By incorporating a cyclopropyl group, chemists can lock a molecule into a specific conformation, which can enhance its binding affinity and selectivity for a particular biological target. This conformational constraint can lead to increased potency and a more favorable pharmacological profile.

The introduction of a cyclopropyl moiety into a drug candidate can have a profound impact on its biological activity and pharmacokinetic properties. The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an increased metabolic stability and a longer half-life of the drug in the body.

Importance of Hydroxymethyl Functionality in Molecular Design

The hydroxymethyl group (-CH2OH) is a simple yet highly significant functional group in the design of new molecules, particularly in the context of medicinal chemistry.

The primary contribution of the hydroxymethyl group is its ability to increase the hydrophilicity of a molecule. This can have a significant impact on a compound's pharmacokinetic properties, such as its solubility and ability to be transported within the body. By introducing a hydroxymethyl group, chemists can often improve the "drug-like" properties of a lead compound.

Moreover, the hydroxymethyl group is a versatile hydrogen bond donor and acceptor, which allows it to form key interactions with biological targets such as enzymes and receptors. These hydrogen bonding interactions can significantly contribute to the binding affinity of a molecule for its target, thereby enhancing its biological activity. The hydroxymethyl group can also serve as a synthetic handle, providing a site for further chemical modification to optimize a molecule's properties.

Research Findings on this compound

While extensive research exists on the individual components of this compound, detailed studies focusing specifically on this compound are more limited. However, available information from chemical suppliers and databases provides some key insights into its properties and potential applications. The compound is also known by the synonym alpha-Cyclopropylthiophene-2-methanol. nist.govontosight.ai

| Property | Value |

| Molecular Formula | C8H10OS |

| Molecular Weight | 154.23 g/mol |

| CAS Registry Number | 60942-21-4 |

| Appearance | Colorless liquid |

| Boiling Point | 120-125°C |

| Melting Point | 40-45°C |

A plausible synthetic route to this compound involves a Grignard reaction between 2-bromothiophene (B119243) and cyclopropylmagnesium bromide, followed by an oxidation step. nist.gov This suggests that the compound can be accessed through established synthetic methodologies.

The primary application noted for this compound is as an intermediate in the synthesis of other molecules, particularly in the development of new antifungal agents and insecticides. nist.gov This indicates that the unique combination of the thiophene, cyclopropyl, and hydroxymethyl groups in this molecule provides a valuable scaffold for the construction of more complex, biologically active compounds. It has been reported to exhibit biological activity against certain microorganisms, though specific details of this activity are not extensively documented in publicly available literature. nist.gov

Hydroxymethyl Group as a Synthetic Handle

The primary alcohol functionality in this compound serves as a versatile synthetic handle, allowing for a wide array of chemical transformations. This functional group is a gateway to a variety of other derivatives, making the parent compound a valuable building block for more complex molecular structures. The reactivity of the hydroxymethyl group can be strategically exploited in several ways:

Oxidation: The hydroxymethyl group can be readily oxidized to form 5-cyclopropylthiophene-2-carbaldehyde (B2548217) or further to 5-cyclopropylthiophene-2-carboxylic acid. These transformations provide access to key intermediates for the synthesis of pharmaceuticals and agrochemicals. The resulting aldehyde can participate in reactions such as Wittig olefinations, reductive aminations, and aldol (B89426) condensations, while the carboxylic acid is a precursor for amides, esters, and other acyl derivatives.

Conversion to Halomethyl Derivatives: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) to produce 2-(halomethyl)-5-cyclopropylthiophene. This conversion activates the methylene (B1212753) position for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities, including amines, thiols, and cyanides.

Esterification and Etherification: The hydroxyl group can undergo esterification or etherification to introduce various protecting groups or to append other molecular fragments, thereby modifying the compound's solubility, lipophilicity, and biological activity.

The synthetic utility of the hydroxymethyl group is a cornerstone of its research interest. A summary of its potential transformations is presented in the table below.

| Reaction Type | Reagents | Product Functional Group | Potential Applications |

| Oxidation | PCC, DMP, MnO₂ | Aldehyde (-CHO) | Synthesis of imines, alkenes, and secondary alcohols |

| Oxidation | Jones reagent, KMnO₄ | Carboxylic Acid (-COOH) | Formation of amides, esters, and acid chlorides |

| Halogenation | SOCl₂, PBr₃ | Halomethyl (-CH₂X) | Nucleophilic substitution reactions |

| Esterification | Acyl chloride, Carboxylic acid | Ester (-COOR) | Prodrug synthesis, modification of physical properties |

| Etherification | Alkyl halide (Williamson synthesis) | Ether (-OR) | Introduction of alkyl or aryl side chains |

Contribution of Hydroxymethyl to Molecular Interactions

The hydroxymethyl group significantly influences the intermolecular interactions of this compound. While the thiophene ring itself can participate in π-π stacking and van der Waals interactions, the hydroxyl moiety introduces the capacity for strong, directional hydrogen bonding. This has profound implications for the compound's physical properties and its interactions with biological macromolecules.

Contextualization of this compound within Thiophene Chemistry

Thiophene chemistry is a mature and extensively studied area of heterocyclic chemistry. researchgate.netmdpi.com The thiophene ring is considered a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.gov The 2,5-disubstitution pattern, as seen in this compound, is a common and synthetically accessible arrangement on the thiophene ring.

The presence of a cyclopropyl group at the 2-position is noteworthy. The cyclopropyl ring, with its unique electronic properties and conformational rigidity, is often used in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability. nih.gov The combination of this lipophilic, conformationally restricted group with the polar, reactive hydroxymethyl group at the 5-position creates a molecule with a distinct amphiphilic character and a rich potential for further chemical modification. This positions this compound as a valuable and versatile building block in the synthesis of novel thiophene-based compounds for a wide range of applications.

Research Objectives and Scope of Investigation for the Compound

The investigation of this compound is guided by a set of clear research objectives aimed at fully elucidating its chemical and potential functional properties. The primary objectives include:

Development of an Efficient and Scalable Synthesis: A crucial first step is to establish a reliable synthetic route to produce the compound in sufficient quantities for further study. This would likely involve the optimization of a multi-step sequence, potentially starting from commercially available thiophene or cyclopropyl precursors. A plausible route could involve the Suzuki-Miyaura coupling of a bromothiophene derivative with cyclopropylboronic acid, followed by functionalization at the 5-position, or the lithiation of 2-cyclopropylthiophene (B3031380) and subsequent reaction with a formaldehyde (B43269) equivalent.

Exploration of its Synthetic Utility: A significant portion of the research would focus on demonstrating the versatility of the hydroxymethyl group as a synthetic handle. This would involve carrying out a range of chemical transformations to produce a library of new derivatives. The successful synthesis of these derivatives would highlight the compound's value as a versatile intermediate.

Investigation of Physicochemical and Structural Properties: A thorough characterization of the compound's physical and chemical properties is essential. This includes determining its melting point, solubility, and spectral data. X-ray crystallographic studies would be invaluable for understanding its solid-state structure and the role of the hydroxymethyl group in its crystal packing.

Evaluation of Biological Activity: Given the prevalence of thiophene derivatives in medicinal chemistry, a key objective would be to screen this compound and its derivatives for potential biological activity. nih.gov This could encompass a wide range of assays, including antimicrobial, anticancer, and anti-inflammatory screens, to identify any potential therapeutic applications. researchgate.net

The scope of investigation for this compound is therefore broad, spanning from fundamental synthetic chemistry to applied medicinal chemistry and materials science. The unique combination of the thiophene core, the cyclopropyl substituent, and the hydroxymethyl functional group makes this compound a promising platform for the discovery of new chemical entities with valuable properties.

Properties

IUPAC Name |

(5-cyclopropylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIMPZKRADSUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopropyl 5 Hydroxymethyl Thiophene

Precursor Synthesis and Building Block Strategies

The synthesis of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene can be approached retrospectively by considering the assembly of the core thiophene (B33073) ring followed by the introduction of the substituents, or by constructing the ring with the required functionalities or their precursors already in place.

Thiophene Ring Formation Methodologies

The construction of the thiophene ring is a well-established field with several classical and modern methods that can be adapted to produce substituted thiophenes. derpharmachemica.comijprajournal.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key methodologies include:

Paal-Knorr Thiophene Synthesis : This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com For the target molecule, a 1,4-dicarbonyl precursor bearing a cyclopropyl (B3062369) group would be required.

Gewald Aminothiophene Synthesis : This multicomponent reaction combines an α-halo-ketone or aldehyde, a compound with an activated methylene (B1212753) group (like a cyanoacetate), and elemental sulfur in the presence of a base to yield 2-aminothiophenes. ijprajournal.com While this directly yields an amino group, further modifications would be necessary to introduce the desired substituents.

Fiesselmann Thiophene Synthesis : This approach involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or ketones, which can lead to highly functionalized thiophenes.

Ring-opening/Annulation of Cyclopropyl Ethanols : A more recent and highly relevant strategy involves the reaction of cyclopropyl ethanol derivatives with a sulfur source like potassium sulfide. rsc.orgsemanticscholar.org This one-pot procedure can achieve the formation of two C-S bonds through the cleavage of C-C bonds in the cyclopropyl precursor, directly yielding thiophene aldehydes. rsc.org

| Methodology | Precursors | Sulfur Source | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Well-established for substituted thiophenes. derpharmachemica.com |

| Gewald Synthesis | α-Halo-ketone, active methylene compound | Elemental Sulfur | Produces 2-aminothiophenes. ijprajournal.com |

| Fiesselmann Synthesis | α-Keto esters, thiourea | Thiourea or other sulfur sources | Useful for thiophenes with ester functionalities. |

| Cyclopropyl Ethanol Annulation | Cyclopropyl ethanol derivatives | Potassium sulfide (K₂S) | Direct route to thiophene aldehydes via C-C bond cleavage. rsc.orgsemanticscholar.org |

Introduction of Cyclopropyl Precursors

When starting with a pre-formed thiophene ring, the introduction of the cyclopropyl moiety is a key step. Modern cross-coupling reactions are the predominant methods for forging the C(sp²)-C(sp³) bond between the thiophene ring and the cyclopropyl group.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation. nih.gov This palladium-catalyzed reaction typically involves the coupling of a halothiophene (e.g., 2-bromothiophene (B119243) or a derivative) with a cyclopropylboronic acid or one of its esters. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov An optimized procedure might use a palladium(II) acetate catalyst with a suitable phosphine (B1218219) ligand like SPhos. nih.gov

Alternative cross-coupling strategies include:

Cobalt-catalyzed coupling between alkyl iodides and cyclopropyl Grignard reagents. organic-chemistry.org

Palladium-catalyzed coupling of tricyclopropylbismuth with aryl halides. organic-chemistry.org

| Reaction | Thiophene Substrate | Cyclopropyl Reagent | Catalyst System | Typical Yields |

| Suzuki-Miyaura Coupling | Bromothiophene derivatives | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 69-93% nih.gov |

| Cobalt-Catalyzed Coupling | Not directly applicable | Cyclopropyl Grignard reagent | Cobalt catalyst | Good for alkyl halides organic-chemistry.org |

| Bismuth Coupling | Halothiophenes | Tricyclopropylbismuth | Palladium catalyst | Good functional group tolerance organic-chemistry.org |

Strategies for Hydroxymethyl Group Precursors

The hydroxymethyl group is often introduced via the reduction of a more stable precursor functional group, such as an aldehyde (formyl), ester, or carboxylic acid. These precursors can be installed on the thiophene ring either before or after the introduction of the cyclopropyl group.

Common strategies for introducing these precursors include:

Formylation : The Vilsmeier-Haack reaction (using DMF and POCl₃) or lithiation followed by quenching with DMF can introduce a formyl group.

Carboxylation : Lithiation of the thiophene ring followed by reaction with carbon dioxide (CO₂) yields a carboxylic acid.

Reduction : Once the precursor is in place (e.g., forming 2-cyclopropylthiophene-5-carbaldehyde), it can be readily reduced to the target this compound using standard reducing agents like sodium borohydride (NaBH₄).

Direct Synthesis of this compound Scaffold

Direct synthesis aims to build the fully substituted scaffold in a more convergent manner, often relying on the inherent reactivity and regioselectivity of the thiophene ring.

Regioselective Functionalization Approaches

Achieving the desired 2,5-disubstitution pattern on the thiophene ring requires high regiocontrol. Thiophene's C-H bonds at the 2- and 5-positions (α-positions) are more acidic and reactive towards electrophiles and metalation than the 3- and 4-positions (β-positions). uwindsor.ca This inherent reactivity can be exploited for selective functionalization.

For instance, starting with 2-cyclopropylthiophene (B3031380), a subsequent electrophilic substitution reaction (like formylation) would be directed primarily to the vacant 5-position. However, achieving clean regioselectivity can be challenging, and mixtures of isomers may result. acs.org

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or LDA), directing deprotonation to the adjacent C-H bond. acs.orgrsc.org

In the context of thiophene synthesis, a DMG placed at a specific position can control the site of lithiation. acs.org For π-excessive heterocycles like thiophene, inherent reactivity favors lithiation at the C-2 position. uwindsor.ca A DMG at position 2 would strongly direct lithiation to position 3. To achieve 2,5-disubstitution, one might start with a 2-substituted thiophene and rely on the inherent α-reactivity to functionalize the 5-position, or employ a removable DMG at the 3-position to direct functionalization to the 2- and 4-positions, although this is a more complex route.

A plausible DoM-based strategy for the target molecule could involve:

Starting with a thiophene bearing a DMG at the 2-position (e.g., -CONR₂, -CH₂OMe).

Performing lithiation, which would be directed to the 3-position.

Alternatively, starting with 2-bromothiophene, performing a halogen-metal exchange, and then reacting with a cyclopropyl electrophile.

A subsequent lithiation of 2-cyclopropylthiophene would occur at the 5-position due to the higher acidity of the α-proton. Quenching this lithiated intermediate with a suitable electrophile like formaldehyde (B43269) (or its synthetic equivalent) would introduce the hydroxymethyl group directly. This directed C-H activation avoids the need for a pre-installed leaving group at the 5-position. acs.orgwikipedia.org

| Compound | Reagent | Directing Group | Position of Lithiation | Subsequent Electrophile |

| Thiophene | n-BuLi | None (inherent reactivity) | C-2 uwindsor.ca | Formaldehyde |

| 2-Cyclopropylthiophene | n-BuLi | None (inherent reactivity) | C-5 | Formaldehyde |

| 2-(Thiophenesulfonamide) | Alkyllithium | -SO₂NR₂ | C-3 acs.org | Varies |

Electrophilic Substitution on Thiophene Ring Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems, including thiophene. chemistrysteps.comwikipedia.org The thiophene ring is significantly more reactive than benzene (B151609) towards electrophiles due to the ability of the sulfur atom to stabilize the cationic intermediate (the arenium ion) through resonance. wikipedia.org This increased nucleophilicity allows reactions such as halogenation, nitration, and Friedel-Crafts acylation to proceed under milder conditions than those required for benzene. organic-chemistry.orgyoutube.comsigmaaldrich.com

When a substituent is already present on the thiophene ring, it directs the position of subsequent electrophilic attack. The cyclopropyl group at the C2 position of the thiophene ring acts as an electron-donating group. This is attributed to the high p-character of the C-C bonds in the strained three-membered ring, which allows for effective hyperconjugation with the aromatic π-system. As an activating, electron-donating group, the 2-cyclopropyl substituent is expected to direct incoming electrophiles to the ortho (C3) and para (C5) positions. libretexts.orgyoutube.com

Given the high regioselectivity of electrophilic substitution on thiophenes, which strongly favors the C5 position over the C3 position due to greater stabilization of the reaction intermediate, the primary product of electrophilic attack on 2-cyclopropylthiophene is expected to be the 5-substituted isomer. For example, a Friedel-Crafts acylation would be predicted to yield 5-acyl-2-cyclopropylthiophene selectively. This regioselectivity is crucial for synthetic strategies that aim to build the target molecule by first establishing the 2-cyclopropylthiophene core and then introducing a functional group at the C5 position that can be later converted to the hydroxymethyl group. researchgate.net

| Reaction | Electrophile (E+) | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Halogenation | Br+, Cl+ | 2-Bromo-5-cyclopropylthiophene | 3-Bromo-2-cyclopropylthiophene |

| Nitration | NO2+ | 2-Cyclopropyl-5-nitrothiophene | 2-Cyclopropyl-3-nitrothiophene |

| Friedel-Crafts Acylation | RCO+ | (5-Cyclopropylthiophen-2-yl)(R)methanone | (2-Cyclopropylthiophen-3-yl)(R)methanone |

Cross-Coupling Reactions for Cyclopropyl Installation

Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer a powerful and versatile approach for installing the cyclopropyl group onto the thiophene ring with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is widely used for the synthesis of functionalized cyclopropylthiophenes. The most common and scalable approach involves the coupling of a bromothiophene derivative with cyclopropylboronic acid.

Research has demonstrated that a catalytic system comprising palladium(II) acetate (Pd(OAc)₂) and dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) is highly effective for this transformation. This system allows for low catalyst loading and achieves high yields with a range of substituted bromothiophenes, including those bearing aldehyde or ester functionalities that can later be reduced to the hydroxymethyl group.

The reaction outlined in the subsection heading, utilizing (5-(hydroxymethyl)thiophen-2-yl)boronic acid as a coupling partner with a cyclopropyl halide, is mechanistically plausible but less commonly reported for this specific synthesis. The more established route involves coupling a halogenated thiophene with a cyclopropylboron reagent.

| Bromothiophene Substrate | Catalyst System | Yield of Cyclopropylthiophene Product (%) |

|---|---|---|

| 2-Bromothiophene | Pd(OAc)₂ (1 mol%), SPhos (2 mol%) | 81 |

| Methyl 5-bromothiophene-2-carboxylate | Pd(OAc)₂ (0.25 mol%), SPhos (0.5 mol%) | 93 |

| 5-Bromothiophene-2-carbaldehyde | Pd(OAc)₂ (0.5 mol%), SPhos (1 mol%) | 89 |

| 1-(5-Bromothiophen-2-yl)ethan-1-one | Pd(OAc)₂ (0.5 mol%), SPhos (1 mol%) | 91 |

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-couplings serve as effective methods for installing a cyclopropyl group.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net The introduction of a cyclopropyl moiety can be achieved via the Negishi cross-coupling of cyclopropylzinc bromide with a functionalized halothiophene. This method is noted for its high yields and rapid reaction rates, and the stability of the cyclopropylzinc bromide reagent makes it valuable for larger-scale applications. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide, typically catalyzed by palladium. A cyclopropylstannane reagent could be coupled with a brominated thiophene precursor, such as 2-bromo-5-(hydroxymethyl)thiophene, to form the target C-C bond. While versatile, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and byproducts.

Introduction of Hydroxymethyl Group via Reduction

The final key step in many synthetic routes to this compound is the introduction of the hydroxymethyl (-CH₂OH) group. This is almost universally accomplished by the reduction of a corresponding carbonyl compound, such as an aldehyde (formyl group) or a carboxylic acid derivative (carboxylate).

The reduction of an aldehyde is a direct and efficient pathway to a primary alcohol. Following the successful synthesis of 5-cyclopropylthiophene-2-carbaldehyde (B2548217) via cross-coupling, the formyl group can be readily reduced to the target hydroxymethyl group.

Sodium Borohydride (NaBH₄): This is a mild and highly chemoselective reducing agent commonly used for this transformation. It efficiently reduces aldehydes and ketones to their corresponding alcohols while typically not affecting less reactive functional groups like esters, amides, or carboxylic acids. The reaction is usually performed in a protic solvent such as methanol or ethanol at or below room temperature, leading to high yields of the desired alcohol, (5-cyclopropylthiophen-2-yl)methanol.

In syntheses involving more complex intermediates that contain multiple reducible functional groups, chemoselectivity becomes paramount. Several methods allow for the selective reduction of a carboxylic acid or ester to an alcohol in the presence of other sensitive groups, such as a ketone. organic-chemistry.org

Borane Complexes (BH₃•L): Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃•THF) or dimethyl sulfide (BH₃•SMe₂), is a classic reagent for the reduction of carboxylic acids. A key advantage is its ability to selectively reduce carboxylic acids to alcohols in the presence of ester groups. harvard.edu

Mixed Anhydride Method: A carboxylic acid can be selectively reduced in the presence of a ketone using a two-step, one-pot procedure. The carboxylic acid is first activated by converting it into a mixed anhydride (e.g., using ethyl chloroformate). This activated intermediate is then reduced by the much milder sodium borohydride, a reagent that would not typically reduce the less reactive ketone. nih.gov This approach avoids the use of harsh reducing agents like lithium aluminum hydride (LiAlH₄), thereby preserving the ketone functionality. nih.gov

Lithium Borohydride (LiBH₄): This reagent is more reactive than NaBH₄ but generally less reactive than LiAlH₄. It is particularly useful for the selective reduction of esters to alcohols in the presence of functional groups like carboxylic acids or amides. harvard.edu

Advanced Synthetic Routes and Strategies

Advanced synthetic methodologies for accessing complex molecules like this compound focus on efficiency, atom economy, and the strategic construction of the target scaffold. These routes often employ sophisticated catalytic systems and reaction cascades to build the substituted thiophene core with high precision.

Cyclopropanation Reactions on Thiophene Intermediates

The introduction of a cyclopropyl group onto a thiophene ring can be achieved through several strategic approaches. A highly effective and widely utilized method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a halogenated thiophene derivative with a cyclopropylboronic acid or its corresponding trifluoroborate salt. For the synthesis of the target compound, a plausible precursor would be (5-bromo-2-thienyl)methanol or a protected variant. The reaction is catalyzed by a palladium(II) acetate/SPhos system, which has been shown to be effective for the synthesis of various cyclopropylthiophenes, achieving high conversion and good yields with low catalyst loading. nih.govwikipedia.org This approach is favored for its mild conditions and tolerance of various functional groups, including aldehydes, esters, and ketones. nih.gov

An alternative strategy involves direct cyclopropanation of a vinylthiophene intermediate using the Simmons-Smith reaction. This classic method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane ring stereospecifically. organicreactions.orgnih.gov A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups, which coordinate to the zinc reagent and direct the cyclopropanation to the cis face of the double bond. wikipedia.orgorganic-chemistry.org This makes it a potentially valuable method for the diastereoselective synthesis of cyclopropyl-containing molecules. While direct examples on vinylthiophenes are not extensively documented, the reaction's broad functional group compatibility suggests its applicability. organicreactions.orgtcichemicals.com

Tandem Reactions and Cascade Cyclizations Involving Vinylidene Cyclopropanes

Vinylidene cyclopropanes (VDCPs) are highly strained and reactive intermediates that can be employed in cascade reactions to construct complex heterocyclic systems. rsc.org An innovative strategy for forming substituted thiophenes involves the N-halosuccinimide (NXS)-mediated desulfonylative/dehydrogenative cyclization of specifically functionalized VDCPs. nih.gov

The proposed mechanism for thiophene formation begins with the VDCP undergoing cyclization through an intramolecular nucleophilic attack. rsc.org This is followed by a cyclopropane ring-opening and a deprotonation step, induced by N-iodosuccinimide (NIS), to yield the aromatic thiophene ring. rsc.org This metal-free approach offers a rapid and efficient pathway to multisubstituted thiophenes under mild conditions. nih.gov Computational studies, including DFT calculations, support a plausible reaction mechanism involving a stable spirocyclic intermediate. nih.gov

Gold(I) catalysts are also effective in activating the allene moiety of VDCPs, initiating cascade cyclizations. These reactions can proceed through different pathways depending on the substrate and reaction conditions, leading to the formation of various carbocyclic and heterocyclic structures, including those containing cyclopropane rings. rsc.orgnih.govresearchgate.netresearchgate.net

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for scaffold assembly. samipubco.comresearchgate.net Several MCRs are known for the synthesis of thiophene rings. The Gewald aminothiophene synthesis, for instance, is a well-established MCR that combines an α-methylene ketone, an activated nitrile, and elemental sulfur in the presence of a base to produce 2-aminothiophenes. derpharmachemica.com

For a complex target like this compound, a hypothetical MCR could be designed. Such a reaction might involve:

A carbonyl compound containing a cyclopropyl group (e.g., cyclopropyl methyl ketone).

A component to provide the C3 and C4 atoms of the thiophene ring.

A sulfur source, such as elemental sulfur or sodium sulfide.

A reactant that introduces the hydroxymethyl group or a precursor at the 5-position.

Another powerful MCR strategy is the Sonogashira–Glaser coupling–cyclization sequence, which can be used to synthesize 2,5-diarylthiophenes in a one-pot, pseudo five-component reaction. This method demonstrates that polar functional groups, such as hydroxyl groups, are tolerated within the reaction sequence. beilstein-journals.org

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic routes is crucial for maximizing product yield, ensuring high selectivity, and developing scalable, cost-effective processes. Key parameters that are typically investigated include the choice of solvent, catalyst system, ligands, bases, and reaction temperature.

Solvent Effects and Reaction Media Influence

The choice of solvent can profoundly impact the outcome of a reaction, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction. Solvents influence the solubility of reactants, the stability of catalytic intermediates, and the rate of key elementary steps in the catalytic cycle. nih.gov

For the Suzuki-Miyaura coupling to form cyclopropylthiophenes, a mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base. The selection of the organic solvent can significantly affect the reaction yield.

| Solvent System | Typical Base | General Observations on Yield | Reference |

|---|---|---|---|

| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | Often provides good to excellent yields due to high solubility of aryl-boronic acids. | nih.gov |

| Toluene / Water | K₃PO₄ | A common choice, generally effective but may show lower yields compared to dioxane for certain substrates. | mdpi.com |

| 2-Methyltetrahydrofuran (MeTHF) / Water | K₂CO₃ | A greener alternative to THF and dioxane, often allows for good phase separation. | reddit.com |

| Acetonitrile (MeCN) or Dimethylformamide (DMF) | K₂CO₃ | Useful for more polar substrates but can sometimes lead to different selectivity in reactions with multiple reactive sites. | reddit.com |

Catalyst Screening and Ligand Design (e.g., Pd-based, Au(I))

For the palladium-catalyzed synthesis of cyclopropylthiophenes via Suzuki-Miyaura coupling, the choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the coupling of less reactive substrates like heteroaryl chlorides or to facilitate challenging C-C bond formations. nih.govnih.govnih.gov

| Palladium Precursor | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Bromothiophenes, Cyclopropylboronic acid | High yields (69-93%) with low catalyst loading (0.25–1 mol%). | nih.gov |

| Pd₂(dba)₃ | XPhos | Aryl/Heteroaryl Halides | Good all-around ligand for Suzuki couplings. | reddit.com |

| Pd(PPh₃)₄ | - (PPh₃ is the ligand) | Aryl Bromides/Iodides | Classic, widely used catalyst, but often requires higher temperatures and loadings. | nih.gov |

| PdCl₂(dppf) | dppf | Bromothiophenecarbaldehydes | Sometimes used, but can result in low yields (e.g., 15-21%) for cyclopropyl couplings. | wikipedia.org |

Beyond palladium, Gold(I) catalysts have emerged as powerful tools for the activation of alkynes and allenes, enabling a variety of cyclization and cascade reactions. rsc.orgnih.gov The design of Au(I) complexes with specific ligands allows for fine-tuning of their electrophilicity and steric environment, which can control the reaction pathway and product selectivity in the synthesis of complex heterocycles, including thiophene derivatives. researchgate.netresearchgate.net

Temperature and Pressure Optimization

The optimization of temperature and pressure is critical throughout the synthetic sequence to ensure high yields and minimize side reactions.

Suzuki-Miyaura Cross-Coupling: The initial formation of the 2-cyclopropylthiophene scaffold is often achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a bromothiophene derivative with cyclopropylboronic acid. The temperature is a key parameter in this process. For instance, the coupling of 2-bromothiophene with cyclopropylboronic acid using a palladium(II) acetate catalyst and SPhos as a ligand is effectively carried out at elevated temperatures, often around 100 °C in a solvent system like toluene and water nih.govresearchgate.net. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can risk decomposition of the catalyst and substrates. While atmospheric pressure is typically sufficient for this reaction, the use of sealed vessels can help maintain the reaction temperature and prevent solvent loss.

Vilsmeier-Haack Formylation: The subsequent introduction of a formyl group at the 5-position of 2-cyclopropylthiophene is commonly achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃) chemistrysteps.comorganic-chemistry.orgmychemblog.com. The temperature of this reaction is carefully controlled. The formation of the Vilsmeier reagent is often performed at low temperatures (e.g., 0 °C) to manage its exothermic nature mychemblog.com. The subsequent formylation of the thiophene substrate is then typically conducted at a moderately elevated temperature, for example, between 60-80 °C, to drive the reaction to completion semanticscholar.org. A patent describing the formylation of thiophene derivatives suggests that temperatures between 40°C and 90°C are optimal google.com. The reaction is generally carried out at atmospheric pressure.

The following table summarizes the general temperature and pressure conditions for the key synthetic steps:

| Reaction Step | Typical Temperature Range (°C) | Typical Pressure | Key Considerations |

| Suzuki-Miyaura Coupling | 80 - 110 | Atmospheric | Catalyst stability and reaction kinetics. |

| Vilsmeier-Haack Formylation | 0 (reagent formation), 60 - 90 (reaction) | Atmospheric | Control of exothermicity and reaction rate. |

| Aldehyde Reduction | 0 - 25 | Atmospheric | Reactivity of the reducing agent. |

Regioselectivity and Stereoselectivity Control

Regioselectivity:

The control of regioselectivity is paramount in the synthesis of this compound to ensure the correct substitution pattern on the thiophene ring.

In the Vilsmeier-Haack formylation of 2-cyclopropylthiophene, the directing effect of the cyclopropyl group governs the position of the incoming formyl group. The cyclopropyl group is an electron-donating group, and due to the electronic nature of the thiophene ring, electrophilic substitution is strongly favored at the C5 position (the position adjacent to the sulfur atom and on the opposite side of the existing substituent) libretexts.orgyoutube.com. The electron-donating nature of the cyclopropyl group activates the thiophene ring towards electrophilic attack, and the inherent reactivity of the α-positions of the thiophene ring directs the substitution primarily to the vacant C5 position. This high degree of regioselectivity simplifies the synthesis and purification processes.

Stereoselectivity:

For the synthesis of this compound, stereoselectivity is not a primary concern for the reactions described. The starting materials and the final product are achiral. The reduction of the aldehyde group in 2-cyclopropyl-5-formylthiophene to a primary alcohol (hydroxymethyl group) does not create a new chiral center. Therefore, no specific measures to control stereoselectivity are required in this synthetic sequence.

Chemical Reactivity and Derivatization of 2 Cyclopropyl 5 Hydroxymethyl Thiophene

Reactions of the Thiophene (B33073) Ring System

The thiophene ring in 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The cyclopropyl (B3062369) and hydroxymethyl substituents influence the regioselectivity of these reactions.

The cyclopropyl group at the C2 position and the hydroxymethyl group at the C5 position are both electron-donating groups, which activate the thiophene ring towards electrophilic attack. This increased electron density facilitates reactions with various electrophiles. The directing effects of these substituents generally favor substitution at the vacant C3 and C4 positions of the thiophene ring. Common electrophilic aromatic substitution reactions applicable to thiophene derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(Cyclopropyl)-5-(hydroxymethyl)-3-nitrothiophene |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2-(cyclopropyl)-5-(hydroxymethyl)thiophene |

| Acylation | Acyl chloride/AlCl₃ | 3-Acetyl-2-(cyclopropyl)-5-(hydroxymethyl)thiophene |

This table presents predicted outcomes based on general thiophene reactivity.

While less common for electron-rich aromatic rings like thiophene, nucleophilic aromatic substitution can occur, particularly if a suitable leaving group is present on the ring and the ring is activated by strongly electron-withdrawing groups. For this compound itself, direct nucleophilic substitution is unlikely. However, derivatives of this compound, for instance, a halogenated version, could undergo such reactions. For example, nucleophilic substitution of a nitro group with sulfur nucleophiles has been reported for nitro-substituted thiophene-2,5-dicarboxylates. beilstein-archives.org This suggests that if a nitro group were introduced onto the thiophene ring of the target molecule, it could potentially be displaced by a nucleophile.

Modern synthetic methods allow for the direct functionalization of C-H bonds, and palladium catalysis is a powerful tool for this purpose. For thiophene derivatives, palladium-catalyzed C-H arylation is a well-established method for forming carbon-carbon bonds. researchgate.net In the case of this compound, the vacant C3 and C4 positions are potential sites for direct arylation with aryl halides. The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the arylation. This methodology provides a direct route to more complex thiophene-containing structures. Optimized procedures for the synthesis and derivatization of various cyclopropylthiophenes have been developed using the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov

| Reaction Type | Catalyst System (Example) | Reactant | Expected Product |

| Direct C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Aryl bromide | 3-Aryl-2-(cyclopropyl)-5-(hydroxymethyl)thiophene |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid (after conversion of a C-H to C-Br) | 3-Aryl-2-(cyclopropyl)-5-(hydroxymethyl)thiophene |

This table illustrates potential applications of palladium-catalyzed reactions based on known methodologies for thiophenes.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C5 position of the thiophene ring behaves as a typical primary alcohol and can undergo a variety of common transformations.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of the oxidation.

| Target Product | Oxidizing Agent | Typical Reaction Conditions |

| 2-(Cyclopropyl)thiophene-5-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |

| 2-(Cyclopropyl)thiophene-5-carboxylic acid | Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature |

This table provides examples of standard oxidation methods for primary alcohols.

The hydroxyl group can be readily converted into an ether or an ester through standard synthetic protocols. Etherification can be achieved, for example, by the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. A chemoselective method for the etherification of benzylic-type alcohols using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide has been reported, which may be applicable. organic-chemistry.org

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. researchgate.netresearchgate.net

| Reaction | Reagents | Product Type |

| Etherification (Williamson) | 1. NaH 2. Alkyl halide (e.g., CH₃I) | 2-(Cyclopropyl)-5-(methoxymethyl)thiophene |

| Esterification | Acetic anhydride / Pyridine | 2-(Cyclopropyl)-5-(acetoxymethyl)thiophene |

This table outlines common methods for the formation of ethers and esters from primary alcohols.

Reactions Involving the Cyclopropyl Substituent

The cyclopropyl group, while generally stable, is a strained three-membered ring and can undergo ring-opening reactions under specific conditions. beilstein-journals.org This reactivity can be harnessed to synthesize different classes of compounds. In the context of cyclopropyl-substituted thiophenes, these reactions can lead to significant structural transformations.

Research has shown that cyclopropyl ethanol derivatives can undergo a ring-opening/annulation reaction with a sulfur source like potassium sulfide to form thiophene aldehydes. rsc.orgsemanticscholar.org This process involves the cleavage of C–C bonds within the cyclopropyl ring and the formation of two new C–S bonds, effectively constructing the thiophene ring from the cyclopropyl precursor. While this is a synthetic route to thiophenes, it demonstrates the susceptibility of the cyclopropyl ring to cleavage, particularly when an adjacent functional group can participate in the reaction.

In other systems, such as cyclopropa nih.govnih.govcyclohepta[1,2-c]thiophen-5-one, the cyclopropyl ring has been observed to isomerize to a vinyl group when treated with certain nucleophiles like 2-mercaptoethanol in an acidic medium. rsc.org Donor-acceptor (D-A) cyclopropanes are particularly known for their ring-opening reactions with sulfur nucleophiles. mdpi.com The reactivity of the cyclopropyl group in this compound would be influenced by the electronic nature of the thiophene ring and the reaction conditions employed.

Beyond ring-opening, the cyclopropyl group can potentially undergo reactions at its C-H bonds without cleavage of the ring structure. The protons on the cyclopropyl ring, particularly the one on the carbon atom directly attached to the electron-rich thiophene ring (the α-proton), may exhibit enhanced acidity.

While specific studies on this compound are limited, analogies can be drawn from related structures. For instance, in aryl cyclopropyl sulfides, the proton alpha to the sulfur atom can be abstracted by a strong base like butyllithium to generate a stabilized cyclopropyllithium species. beilstein-journals.org This carbanion can then react with a variety of electrophiles, such as alkyl halides or aldehydes, to install new functional groups on the cyclopropyl ring. beilstein-journals.org A similar strategy could potentially be applied to 2-(cyclopropyl)thiophene, allowing for the introduction of substituents at the benzylic-like position of the cyclopropyl group, thereby creating a new avenue for derivatization.

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The combination of a thiophene ring with a cyclopropyl moiety presents a unique chemical space for drug discovery. nih.gov The cyclopropyl group is often used as a "bioisostere" for a phenyl ring or other groups, and its rigid nature can lock the molecule into a specific conformation, which can be beneficial for receptor binding. researchgate.net Structure-activity relationship (SAR) studies involving the systematic modification of the parent structure are crucial for optimizing potency and other pharmacological properties. researchgate.net

For SAR studies, both the cyclopropyl and hydroxymethyl groups of this compound serve as key points for chemical modulation.

Modulation of the Hydroxymethyl Group: The hydroxymethyl group can be easily modified to explore the effects of different functional groups at the 5-position.

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger conditions would produce the carboxylic acid.

Esterification/Etherification: The alcohol can be converted into a wide array of esters and ethers to probe how changes in size, lipophilicity, and hydrogen bonding capacity at this position affect biological activity.

Amination: Conversion to an aminomethyl derivative introduces a basic center, which can be crucial for forming salt bridges with biological targets.

Modulation of the Cyclopropyl Group: The cyclopropyl group itself is a critical component for SAR. Its primary role is often related to its size, rigidity, and electronic character.

Replacement: A common SAR strategy is to replace the cyclopropyl ring with other small alkyl groups (e.g., methyl, ethyl, isopropyl) or cycloalkyl groups (e.g., cyclobutyl) to determine if the three-membered ring is essential for activity.

Functionalization: As discussed in section 3.3.2, if reactions at the cyclopropyl periphery can be achieved, this would allow for the introduction of substituents directly onto the ring, providing a deeper understanding of the steric and electronic requirements of the binding pocket.

A powerful method for synthesizing a variety of cyclopropylthiophene derivatives is the Suzuki-Miyaura cross-coupling reaction. nih.gov This involves coupling a suitably substituted bromothiophene with cyclopropylboronic acid in the presence of a palladium catalyst. This approach allows for the late-stage introduction of the cyclopropyl group onto a thiophene core that already contains other desired functionalities, facilitating the rapid generation of a library of analogues for SAR studies. nih.gov

Table 2: Examples of Synthesized Cyclopropylthiophene Derivatives for Potential SAR Studies

| Thiophene Core Structure | R1 | R2 | Synthetic Method | Reference |

|---|---|---|---|---|

| 2-Cyclopropylthiophene (B3031380) | -CO₂CH₃ | -H | Suzuki-Miyaura Coupling | nih.gov |

| 2-Cyclopropylthiophene | -COCH₃ | -H | Suzuki-Miyaura Coupling | nih.gov |

| 3-Cyclopropylthiophene | -CHO | -H | Suzuki-Miyaura Coupling | nih.gov |

| 3-Cyclopropyl-2,5-dimethylthiophene | -CO₂CH₃ | -H | Suzuki-Miyaura Coupling | nih.gov |

This table is adapted from data presented by Treit et al. (2023) and illustrates the variety of functional groups that can be incorporated into a cyclopropylthiophene scaffold. nih.gov

Introduction of Diverse Functional Groups on the Thiophene Ring

The derivatization of this compound can be approached by targeting either the substituents already present or the vacant positions on the heterocyclic ring.

Modification of Existing Substituents:

The primary alcohol of the hydroxymethyl group is a key site for functionalization. A pivotal reaction is its oxidation to form an aldehyde, 5-cyclopropylthiophene-2-carbaldehyde (B2548217). This transformation creates a versatile electrophilic center, crucial for building more complex molecules like chalcones. Thiophene-2-carboxaldehyde is a well-known compound, and its synthesis is often achieved through methods like the Vilsmeier reaction on thiophene itself. wikipedia.org The oxidation of the corresponding alcohol is a standard synthetic route to access such aldehydes.

Further oxidation of the aldehyde or direct, more vigorous oxidation of the hydroxymethyl group can yield the corresponding carboxylic acid, 5-cyclopropylthiophene-2-carboxylic acid. This introduces a functional group capable of forming amides, esters, and other acid derivatives.

Substitution on the Thiophene Ring:

The thiophene nucleus is highly susceptible to electrophilic aromatic substitution, with reactivity significantly greater than that of benzene (B151609). researchgate.net In 2,5-disubstituted thiophenes, such as the title compound, electrophilic attack occurs at the vacant and highly activated C3 and C4 positions.

Common electrophilic substitution reactions applicable to this scaffold include:

Halogenation: Halogens like chlorine, bromine, and iodine can be introduced onto the thiophene ring. jcu.edu.au For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent would be expected to yield 3-bromo or 3,4-dibromo derivatives.

Nitration: The introduction of a nitro group (-NO2) can be achieved using nitrating agents, although care must be taken due to the sensitivity of the thiophene ring to strong acids.

Acylation: Friedel-Crafts acylation can introduce a new acyl group at the C3 or C4 position, creating a new ketone functionality on the thiophene core.

These newly introduced functional groups can then serve as points for further derivatization, for example, through metal-catalyzed cross-coupling reactions on the halogenated derivatives. jcu.edu.au

Design of Hybrid Scaffolds (e.g., Thiophene-Chalcone Derivatives)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds recognized for their interesting chemical properties and serve as precursors for various heterocyclic compounds. jetir.orgnih.gov The synthesis of hybrid molecules incorporating both a thiophene ring and a chalcone scaffold is a prominent strategy in medicinal chemistry. nih.gov

The construction of a thiophene-chalcone derivative from this compound is a two-step process.

Oxidation to Aldehyde: The initial step involves the oxidation of the hydroxymethyl group of the starting material to the corresponding aldehyde, 5-cyclopropylthiophene-2-carbaldehyde, as discussed previously.

Claisen-Schmidt Condensation: The resulting thiophene aldehyde is then reacted with an appropriate acetophenone derivative in a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt reaction. scialert.netscispace.com This reaction typically involves mixing the aldehyde and ketone in an alcoholic solvent with a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). scialert.netnih.gov The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones. scialert.net Solvent-free methods, for instance by grinding the reactants with solid NaOH, have also been developed as a green chemistry approach. jetir.orgrsc.org

By varying the substituents on the acetophenone reactant, a diverse range of thiophene-chalcone hybrids can be synthesized. For example, reacting 5-cyclopropylthiophene-2-carbaldehyde with different para-substituted acetophenones could yield the derivatives outlined in the table below.

| Acetophenone Reactant | Resulting Chalcone Derivative Name | Chemical Structure of the Chalcone |

|---|---|---|

| Acetophenone | 1-phenyl-3-(5-cyclopropylthiophen-2-yl)prop-2-en-1-one | (C3H5)-C4H2S-CH=CH-CO-Ph |

| 4-Hydroxyacetophenone | 3-(5-cyclopropylthiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | (C3H5)-C4H2S-CH=CH-CO-C6H4-OH |

| 4-Methoxyacetophenone | 3-(5-cyclopropylthiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | (C3H5)-C4H2S-CH=CH-CO-C6H4-OCH3 |

| 4-Bromoacetophenone | 1-(4-bromophenyl)-3-(5-cyclopropylthiophen-2-yl)prop-2-en-1-one | (C3H5)-C4H2S-CH=CH-CO-C6H4-Br |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-cyclopropylthiophen-2-yl)prop-2-en-1-one | (C3H5)-C4H2S-CH=CH-CO-C6H4-Cl |

Table 1: Examples of potential thiophene-chalcone derivatives synthesized from 5-cyclopropylthiophene-2-carbaldehyde and various substituted acetophenones.

The synthesis of such hybrid scaffolds demonstrates the utility of this compound as a versatile building block for creating complex molecules with tailored structures.

Spectroscopic Analysis and Structural Elucidation of 2 Cyclopropyl 5 Hydroxymethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene is predicted to display distinct signals corresponding to each unique proton environment: the cyclopropyl (B3062369) group, the thiophene (B33073) ring, and the hydroxymethyl group.

Thiophene Protons: The 2,5-disubstituted thiophene ring possesses two aromatic protons at positions 3 and 4. These protons are expected to appear as two distinct doublets in the aromatic region (typically δ 6.5-7.5 ppm) due to mutual spin-spin coupling.

Hydroxymethyl Protons: The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are anticipated to produce a singlet around δ 4.7 ppm. This signal may appear as a doublet if coupling to the hydroxyl (-OH) proton occurs. The hydroxyl proton itself typically gives rise to a broad singlet whose chemical shift is variable and dependent on solvent, concentration, and temperature.

Cyclopropyl Protons: The cyclopropyl group presents a characteristic upfield signature. researchgate.netcaltech.edu The single methine proton (-CH-) attached to the thiophene ring is expected to be a multiplet further downfield compared to the methylene protons. The four methylene protons (-CH₂-) on the cyclopropyl ring are diastereotopic, meaning they are chemically non-equivalent, and will likely appear as two separate complex multiplets in the highly shielded region of the spectrum (typically δ 0.5-1.5 ppm). researchgate.netdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Cyclopropyl-CH₂ | 0.6 - 0.9 | m (multiplet) | - |

| Cyclopropyl-CH₂' | 0.9 - 1.2 | m (multiplet) | - |

| Cyclopropyl-CH | 1.8 - 2.2 | m (multiplet) | - |

| Thiophene-H3 | 6.7 - 6.9 | d (doublet) | 3.5 - 4.0 |

| Thiophene-H4 | 6.9 - 7.1 | d (doublet) | 3.5 - 4.0 |

| -CH₂OH | ~4.7 | s (singlet) | - |

| -OH | Variable | br s (broad singlet) | - |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, eight distinct signals are expected.

Thiophene Carbons: Four signals are anticipated for the thiophene ring carbons. The two carbons bearing substituents (C2 and C5) would appear further downfield (δ 140-150 ppm) than the two proton-bearing carbons (C3 and C4, δ 120-130 ppm). libretexts.org

Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected in the range of δ 60-65 ppm.

Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring are characteristically shielded and appear significantly upfield. The methine carbon (-CH-) and the two methylene carbons (-CH₂-) are expected to resonate at approximately δ 10-20 ppm and δ 5-15 ppm, respectively. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl-CH₂ | 5 - 15 |

| Cyclopropyl-CH | 10 - 20 |

| -CH₂OH | 60 - 65 |

| Thiophene-C3/C4 | 123 - 128 |

| Thiophene-C4/C3 | 125 - 130 |

| Thiophene-C2/C5 | 140 - 150 |

| Thiophene-C5/C2 | 145 - 155 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include a cross-peak between the thiophene protons at H3 and H4, and correlations between the methine and methylene protons within the cyclopropyl ring. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would definitively link the signals of H3 and H4 to C3 and C4, the methylene protons of the hydroxymethyl group to their carbon, and the cyclopropyl protons to their respective carbons. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular structure. emerypharma.com For instance, the methylene protons of the hydroxymethyl group should show a correlation to the C5 carbon of the thiophene ring, confirming its attachment point. Similarly, the methine proton of the cyclopropyl group would be expected to correlate with the C2 carbon of the thiophene ring. researchgate.net

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: This technique can identify protons that are close in space. An NOE enhancement would be expected between the cyclopropyl methine proton and the H3 proton on the thiophene ring, further confirming the regiochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₀OS, the expected exact mass can be calculated. This experimental value would serve as definitive confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. rsc.orgnih.gov The molecular ion peak [M]⁺ would be the most prominent feature, and the presence of the sulfur isotope peak [M+2]⁺ at approximately 4% of the intensity of the [M]⁺ peak would provide additional evidence for the presence of a single sulfur atom. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS would be instrumental in assessing the purity of a synthesized sample. The LC component separates the target compound from any starting materials, by-products, or other impurities, while the MS component provides the molecular weight of each separated component. This is invaluable for monitoring the progress of a synthesis reaction and for quality control of the final product. science.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the cyclopropyl ring, the thiophene ring, and the methylene bridge.

The most prominent feature would be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to intermolecular hydrogen bonding in the condensed phase. globalresearchonline.net The presence of the thiophene ring would be confirmed by several bands. nii.ac.jp Aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the five-membered heterocyclic ring are expected to produce bands in the 1550-1400 cm⁻¹ region. globalresearchonline.netiosrjournals.org Additionally, C-S stretching modes for thiophenes can be observed in the 850-600 cm⁻¹ range. iosrjournals.org

The cyclopropyl group would contribute C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C-C ring deformation (breathing) modes. The methylene group (-CH₂-) of the hydroxymethyl substituent would show C-H stretching vibrations in the 2950-2850 cm⁻¹ range and a C-O stretching vibration, typically found between 1260 and 1050 cm⁻¹. globalresearchonline.net In-plane and out-of-plane C-H bending vibrations for the substituted thiophene ring provide further structural information in the fingerprint region (1300-700 cm⁻¹). nii.ac.jpiosrjournals.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 (broad) | Hydroxymethyl (-CH₂OH) |

| Aromatic C-H Stretch | ~3100 | Thiophene Ring |

| Aliphatic C-H Stretch | 3050 - 2850 | Cyclopropyl, Methylene |

| C=C Stretch | 1550 - 1400 | Thiophene Ring |

| C-O Stretch | 1260 - 1050 | Hydroxymethyl (-CH₂OH) |

| C-H Bending (out-of-plane) | 900 - 700 | Thiophene Ring |

| C-S Stretch | 850 - 600 | Thiophene Ring |

A summary of expected IR absorption bands for this compound based on characteristic frequencies for its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated molecules by measuring electronic transitions, primarily between π and π* orbitals. Thiophene is an aromatic heterocycle with a delocalized π-electron system. iosrjournals.orgwikipedia.org Its UV-Vis spectrum is characterized by intense absorptions corresponding to π → π* transitions.

For this compound, the thiophene ring acts as the primary chromophore. The absorption maxima (λmax) are influenced by the substituents at the 2- and 5-positions. The cyclopropyl group can interact with the adjacent π-system through its Walsh orbitals, a phenomenon known as σ-π conjugation, which can lead to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted thiophene. The hydroxymethyl group is generally considered a weak auxochrome. The introduction of substituents on the thiophene ring can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For instance, electron-donating groups typically raise the HOMO energy level, decreasing the HOMO-LUMO gap and resulting in a red shift of the absorption bands. researchgate.net Computational studies on substituted thiophenes have shown that such π → π* transitions are common. globalresearchonline.net In a polar solvent, a red shift might be observed compared to a nonpolar solvent, indicating a more polar excited state. globalresearchonline.net

| Compound | Expected λmax (nm) | Transition Type | Notes |

| Thiophene | ~231 | π → π | Literature value for the unsubstituted chromophore. |

| This compound | 240 - 260 | π → π | Expected bathochromic shift due to substituent effects. |

A comparison of the expected principal UV-Vis absorption for this compound relative to the parent thiophene chromophore.

Fluorescence spectroscopy is used to characterize the emissive properties of a molecule after it has been electronically excited. Many thiophene-based materials exhibit tunable photophysical properties. nih.gov However, the fluorescence quantum yields of simple thiophene oligomers are often low. nih.gov This is frequently attributed to efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), a process enhanced by the "heavy atom effect" of the sulfur atom. nih.gov

The photophysical properties of this compound, such as its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF), would be influenced by its substituents. The nature of the substituents can modify the rates of radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways. nih.gov The presence of the cyclopropyl and hydroxymethyl groups may alter the excited-state geometry and dynamics, thereby influencing the emissive properties. For many thiophene derivatives, fluorescence emission spectra show a pronounced solvatochromic bathochromic shift as the polarity of the solvent increases, which is indicative of a larger dipole moment in the excited state compared to the ground state. nih.gov This suggests that intramolecular charge transfer (ICT) can be a characteristic of the excited state. nih.gov

| Photophysical Parameter | Expected Value/Characteristic | Significance |

| Absorption Maximum (λabs) | 240 - 260 nm | Corresponds to S₀ → S₁ transition. |

| Emission Maximum (λem) | > 260 nm | Wavelength of maximum fluorescence intensity. |

| Stokes Shift | Moderate | Energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate | Efficiency of the fluorescence process. |

| Fluorescence Lifetime (τF) | Nanosecond range | Duration of the excited singlet state. |

A summary of the anticipated photophysical properties for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on crystallographic data from analogous molecules.

The thiophene ring is expected to be essentially planar. wikipedia.orgnih.gov The bond lengths and angles within the ring would be consistent with those of other 2,5-disubstituted thiophenes. For instance, the C-S bond length is typically around 1.70 Å, while the C-C bonds adjacent to the sulfur are shorter than the other C-C bond in the ring. wikipedia.org The substituents' conformations are of particular interest. The hydroxymethyl group's C-O bond is likely to be twisted out of the plane of the aromatic ring. In a similar structure, 5-hydroxymethyl-2-methoxyphenol, the hydroxymethyl group is twisted by 74.5° from the plane of the benzene (B151609) ring. nih.gov A similar non-planar orientation would be expected here to minimize steric hindrance.

| Structural Parameter | Expected Value | Basis of Prediction |

| Thiophene Ring Geometry | Planar | Typical for aromatic heterocycles. nih.gov |

| C-S Bond Length | ~1.70 Å | Known values for thiophene. wikipedia.org |

| C2-C3 Bond Length | ~1.34 Å | Known values for thiophene. wikipedia.org |

| C3-C4 Bond Length | ~1.41 Å | Known values for thiophene. wikipedia.org |

| C-C-S Bond Angle | ~109° | Known values for thiophene. wikipedia.org |

| Hydroxymethyl Torsion Angle | Significant deviation from 0° or 180° | Steric hindrance and analogy to similar structures. nih.gov |

| Primary Intermolecular Force | O-H···O Hydrogen Bonding | Presence of the hydroxyl functional group. nih.gov |

A table of expected solid-state structural parameters for this compound based on X-ray crystallographic data of related compounds.

Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 5 Hydroxymethyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), form the bedrock of modern computational analysis of organic molecules. These methods can provide a detailed picture of the electronic landscape of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene, which is fundamental to understanding its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic and Geometric Properties

Density Functional Theory is a robust computational method that models the electronic structure of a molecule to predict its properties. researchgate.net For this compound, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional shape (optimized geometry) and to analyze its electronic features. The presence of both an electron-donating alkyl (cyclopropyl) group and a slightly withdrawing hydroxymethyl group would create a unique electronic environment on the thiophene (B33073) ring.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is anticipated to be primarily distributed across the π-system of the electron-rich thiophene ring. The LUMO would also be located on the ring system. The cyclopropyl (B3062369) and hydroxymethyl substituents would modulate the energies of these orbitals. DFT calculations would provide precise energy values for the HOMO, LUMO, and the energy gap, offering a quantitative measure of the molecule's stability. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.13 |

Note: These values are illustrative, based on typical DFT results for substituted thiophenes, and are not derived from actual calculations on the specified molecule.

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data. acs.orgnih.gov For this compound, these methods could predict:

UV-Visible Spectra: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. The primary absorption would likely correspond to π → π* transitions within the thiophene ring, and the calculations would yield the maximum absorption wavelength (λmax).

Infrared (IR) Spectra: DFT can calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific bond stretches and bends, such as the characteristic O-H stretch of the hydroxymethyl group and the C-S and C=C stretches of the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be computationally predicted to help confirm the molecular structure and assign experimental NMR signals to specific atoms within the molecule.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| UV-Visible (TD-DFT) | λmax | ~245 nm |

| IR Spectroscopy | O-H stretch | ~3500 cm⁻¹ |

| IR Spectroscopy | C=C (thiophene) stretch | ~1480 cm⁻¹ |

| ¹H NMR | Thiophene-H | ~6.7-7.0 ppm |

| ¹H NMR | CH₂ (hydroxymethyl) | ~4.7 ppm |

| ¹³C NMR | Thiophene-C (substituted) | ~145-155 ppm |

Note: These values are hypothetical examples based on general knowledge of thiophene derivatives.

Reaction Mechanism Elucidation via DFT (e.g., cycloaddition pathways, reaction kinetics)